molecular formula C18H17N B4556790 9-(Cyclohexen-1-yl)carbazole

9-(Cyclohexen-1-yl)carbazole

Cat. No.: B4556790
M. Wt: 247.3 g/mol
InChI Key: BAQWIACLNYYJRJ-UHFFFAOYSA-N
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Description

9-(Cyclohexen-1-yl)carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and as components in various electronic devices .

Scientific Research Applications

9-(Cyclohexen-1-yl)carbazole has been extensively studied for its applications in various scientific fields:

Preparation Methods

The synthesis of 9-(Cyclohexen-1-yl)carbazole typically involves the alkylation of carbazole with cyclohexene. One common method is the N-alkylation reaction, where carbazole reacts with cyclohexene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity. For example, phase transfer catalysis or microwave-assisted synthesis can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

9-(Cyclohexen-1-yl)carbazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylcarbazole.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Mechanism of Action

The mechanism of action of 9-(Cyclohexen-1-yl)carbazole involves its interaction with various molecular targets. For instance, it can act as an electron donor in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, carbazole derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar compounds to 9-(Cyclohexen-1-yl)carbazole include:

Compared to these compounds, this compound offers a unique combination of stability and reactivity, making it particularly useful in applications requiring both properties.

Properties

IUPAC Name

9-(cyclohexen-1-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-8,10-13H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWIACLNYYJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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